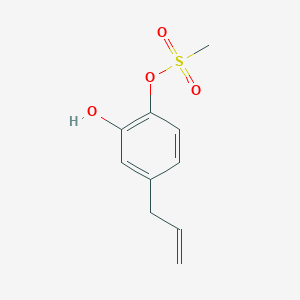

4-Allyl-2-hydroxyphenyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-4-prop-2-enylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-4-8-5-6-10(9(11)7-8)14-15(2,12)13/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBFOOSPOYZMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Allyl 2 Hydroxyphenyl Methanesulfonate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-allyl-2-hydroxyphenyl methanesulfonate (B1217627) reveals several key disconnections that form the basis for designing a synthetic route. The primary bonds to consider for disconnection are the methanesulfonate ester linkage, the allyl group, and the functional groups on the phenolic scaffold.

Formation of the Methanesulfonate Ester Linkage

The most logical final step in the synthesis is the formation of the methanesulfonate (mesylate) ester. This disconnection involves breaking the O-S bond, leading to the precursor 4-allyl-1,2-dihydroxybenzene (also known as 4-allylpyrocatechol) and a methanesulfonylating agent like methanesulfonyl chloride. This strategy is advantageous as the phenolic hydroxyl groups offer a reactive site for esterification. The reaction typically proceeds via nucleophilic attack of the phenoxide ion on the sulfur atom of methanesulfonyl chloride. masterorganicchemistry.comcommonorganicchemistry.com A key challenge in this step is achieving selective mesylation at the 2-position if both hydroxyl groups are present.

Introduction and Functionalization of the Allyl Moiety

The allyl group can be introduced onto the phenolic ring via a Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgbyjus.com Retrosynthetically, this involves disconnecting the C-C bond between the aromatic ring and the allyl group, leading to an allyl aryl ether precursor. For instance, an allyl ether of a protected catechol derivative could be rearranged to introduce the allyl group at the desired position. The aromatic Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that typically occurs upon heating and initially forms an ortho-substituted phenol (B47542). libretexts.orglibretexts.org

Derivatization of the Phenolic Scaffold

The phenolic core of the target molecule is a substituted catechol. A common and readily available starting material for such a scaffold is eugenol (B1671780) (4-allyl-2-methoxyphenol). researchgate.netusu.ac.idusu.ac.idnih.gov Retrosynthetically, this suggests that the 2-hydroxy group of the target molecule could be derived from the 2-methoxy group of eugenol via a demethylation reaction. This is a common strategy in natural product synthesis. stackexchange.com Therefore, a plausible precursor is eugenol, which already contains the required allyl group at the correct position.

Multi-Step Synthesis Pathways and Optimization

Exploration of Precursor Reactivity and Selectivity

A plausible multi-step synthesis of 4-allyl-2-hydroxyphenyl methanesulfonate can be envisioned starting from eugenol.

Step 1: Demethylation of Eugenol

The first step would involve the demethylation of eugenol to yield 4-allyl-1,2-dihydroxybenzene. This can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers. stackexchange.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Step 2: Selective Mesylation

The subsequent step is the selective mesylation of the hydroxyl group at the 2-position of 4-allyl-1,2-dihydroxybenzene. Achieving regioselectivity can be challenging due to the presence of two phenolic hydroxyl groups. The relative acidity and steric hindrance of the two hydroxyl groups can be exploited to favor mesylation at one position over the other. The hydroxyl group at the 1-position is generally more acidic and less sterically hindered than the one at the 2-position. By carefully controlling the reaction conditions, such as the amount of base and the reaction temperature, selective mesylation may be achieved. A common method for mesylation involves the use of methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). masterorganicchemistry.comcommonorganicchemistry.com

An alternative approach to achieve selectivity would be to use a protecting group strategy. For instance, the more reactive hydroxyl group could be selectively protected, followed by mesylation of the remaining hydroxyl group, and subsequent deprotection.

| Step | Transformation | Proposed Reagents and Conditions | Key Considerations |

| 1 | Demethylation | Eugenol, BBr₃, CH₂Cl₂, -78 °C to rt | Careful control of stoichiometry to avoid side reactions. |

| 2 | Selective Mesylation | 4-allyl-1,2-dihydroxybenzene, Methanesulfonyl chloride (1 eq.), Triethylamine (1 eq.), CH₂Cl₂, 0 °C to rt | Precise control of stoichiometry and temperature to favor mono-mesylation at the desired position. |

This table presents a proposed synthetic pathway. Specific yields and optimal conditions would require experimental validation.

Catalyst Systems for Specific Transformations in 4-Allyl-2-hydroxyphenyl Methanesulfonate Synthesis

While the proposed synthesis relies on stoichiometric reagents, catalytic methods could offer more efficient and environmentally benign alternatives for certain steps.

For the Claisen rearrangement , which would be relevant if starting from a different precursor, various Lewis acids can catalyze the reaction, allowing for lower reaction temperatures. wikipedia.orgbyjus.com

In the context of O-alkylation or O-arylation of phenols, which shares mechanistic similarities with the mesylation step, various catalyst systems have been developed. For instance, vapor phase O-alkylation of phenol has been studied over alkali loaded silica (B1680970) catalysts. researchgate.net While not directly applicable to mesylation, these studies provide insights into the factors governing reactivity at phenolic hydroxyl groups. For the selective methylation of phenols, catalysts based on iron and vanadium oxides have been reported. google.comgoogle.com

The optimization of the mesylation step could involve screening different bases and solvents. Studies on phenol alkylation with mesylates have shown that the choice of base and solvent significantly impacts the reaction yield. researchgate.net For instance, non-nucleophilic organic bases in polar aprotic solvents are often employed.

| Transformation | Catalyst/Reagent System | Potential Advantages |

| Claisen Rearrangement | Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Lower reaction temperatures, potentially improved selectivity. wikipedia.orgbyjus.com |

| Selective O-Functionalization | Phase Transfer Catalysts | Enhanced reactivity of the phenoxide nucleophile. |

| Mesylation | Optimized Base/Solvent System (e.g., sterically hindered non-nucleophilic bases) | Improved selectivity and yield in the mesylation of diols. |

This table provides examples of catalyst systems that could be explored for optimizing the synthesis.

Reaction Condition Tuning for Yield and Purity Enhancement

The selective synthesis of 4-Allyl-2-hydroxyphenyl methanesulfonate from its precursor, 4-allylbenzene-1,2-diol, hinges on precise control of reaction conditions. The primary challenge lies in achieving mono-sulfonylation at the desired hydroxyl group (position 2) while avoiding reaction at the other hydroxyl group (position 1) and preventing the formation of a di-substituted byproduct. The reaction involves treating the diol with methanesulfonyl chloride (MsCl) in the presence of a base. wikipedia.org Key parameters for optimization include temperature, choice of base, and solvent system.

Lower reaction temperatures are generally favored to enhance selectivity. In analogous reactions like the sulfonation of phenol, temperature control is critical for determining whether the kinetically or thermodynamically favored product is formed. youtube.com A similar principle applies here, where lower temperatures (e.g., 0 °C to -20 °C) can slow the reaction rate, allowing the inherent electronic and steric differences between the two hydroxyl groups to dictate a more selective outcome.

The choice of base is crucial for scavenging the hydrochloric acid (HCl) byproduct and modulating the reactivity of the phenolic hydroxyl groups. Tertiary amines like triethylamine (TEA) or pyridine are common choices. The basicity and steric bulk of the amine can influence which hydroxyl group is deprotonated and its subsequent nucleophilicity towards the methanesulfonyl chloride.

The following interactive table outlines hypothetical research findings on how tuning these conditions could influence the reaction's success.

Table 1: Hypothetical Tuning of Reaction Conditions for Selective Sulfonylation Yield and purity data are illustrative and based on established chemical principles for selective acylation and sulfonation of phenols.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (Mono- vs. Di-substituted) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine (1.1) | Dichloromethane (DCM) | 25 | 4 | 65 | 70:30 |

| 2 | Triethylamine (1.1) | Dichloromethane (DCM) | 0 | 6 | 75 | 85:15 |

| 3 | Pyridine (1.5) | Dichloromethane (DCM) | 0 | 6 | 72 | 88:12 |

| 4 | Triethylamine (1.1) | Tetrahydrofuran (THF) | -20 | 8 | 80 | 92:8 |

| 5 | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.05) | Acetonitrile | -20 | 7 | 82 | 95:5 |

Green Chemistry Principles in 4-Allyl-2-hydroxyphenyl Methanesulfonate Synthesis

Applying green chemistry principles to the synthesis of 4-Allyl-2-hydroxyphenyl methanesulfonate is essential for developing environmentally responsible and sustainable processes. wikipedia.org This involves a critical evaluation of solvents, reaction efficiency, and catalytic methods.

Solvent Selection and Minimization Strategies

Traditional syntheses of this type often employ chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-Dimethylformamide (DMF). commonorganicchemistry.comacs.org However, these are classified as hazardous and their use is increasingly restricted. acs.org Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives. researchgate.netencyclopedia.pub

Bio-based solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), present viable alternatives. nih.govcetjournal.it These solvents are often less toxic, have a better environmental profile, and can in some cases improve reaction efficiency. acs.orgnih.govrsc.org For instance, 2-MeTHF is derived from lignocellulosic materials and is recognized as a superior green solvent to THF. cetjournal.it Water is also a highly attractive green solvent due to its non-toxic and renewable nature, though its utility depends on the solubility of the reactants. wikipedia.org

Table 2: Comparison of Traditional vs. Green Solvents Data compiled from various green chemistry solvent selection guides.

| Solvent | Origin | Boiling Point (°C) | Key Hazards | Green Chemistry Classification |

|---|---|---|---|---|

| Dichloromethane (DCM) | Petrochemical | 40 | Suspected carcinogen, Volatile Organic Compound (VOC) | Undesirable / Hazardous scribd.com |

| N,N-Dimethylformamide (DMF) | Petrochemical | 153 | Reproductive toxicity, VOC | Highly Hazardous acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Renewable) cetjournal.it | 80 | Flammable, Peroxide-former | Recommended / Green acs.orgnih.gov |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | Flammable, Peroxide-former | Recommended / Green nih.gov |

| Ethyl Acetate | Biomass (Renewable) | 77 | Flammable | Recommended / Green acs.org |

Atom Economy and E-Factor Considerations

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. wikipedia.org An ideal reaction has an AE of 100%. wikipedia.orglibretexts.org For the key sulfonylation step:

C₉H₁₀O₂ (4-allylbenzene-1,2-diol) + CH₃SO₂Cl (methanesulfonyl chloride) → C₁₀H₁₂O₄S (product) + HCl

The atom economy can be calculated based on the molecular weights of the reactants and the desired product. studypulse.austudymind.co.uk

Table 3: Atom Economy Calculation for the Sulfonylation Step

| Compound | Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| 4-allylbenzene-1,2-diol | C₉H₁₀O₂ | 150.17 | Reactant |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | Reactant |

| Total Reactant Mass | 264.72 | ||

| 4-Allyl-2-hydroxyphenyl methanesulfonate | C₁₀H₁₂O₄S | 228.26 | Desired Product |

| Hydrochloric acid | HCl | 36.46 | Byproduct |

| Atom Economy (%) | 86.2% | (228.26 / 264.72) * 100 |

While an 86.2% atom economy is relatively high, the Environmental Factor (E-Factor) provides a more practical measure of waste generation. The E-Factor is the mass ratio of total waste to the mass of the product. continuuspharma.comsheldon.nl Unlike atom economy, it accounts for yield, excess reagents, solvent losses, and purification waste. sheldon.nllibretexts.orglibretexts.org In the pharmaceutical and fine chemical industries, E-Factors can be significant, often ranging from 25 to over 100. rsc.org For this synthesis, the E-factor would include the HCl byproduct, the consumed base (e.g., triethylamine hydrochloride), all solvent used for the reaction and purification, and any unreacted starting materials, making the actual process far less efficient than the atom economy suggests.

Sustainable Catalysis Approaches

The proposed synthesis uses a stoichiometric amount of a base like triethylamine, which is consumed and generates waste. A core principle of green chemistry is the use of catalysts over stoichiometric reagents. wikipedia.org While direct catalytic sulfonylation of phenols is not as common as other catalytic reactions, several strategies could render the process more sustainable.

One approach is the use of solid-supported or polymer-bound bases. These heterogeneous catalysts could, in principle, be filtered off after the reaction and regenerated, minimizing waste. Another forward-looking approach involves exploring enzymatic catalysis. Specific enzymes could potentially distinguish between the two hydroxyl groups on the 4-allylbenzene-1,2-diol ring, offering high selectivity under mild, aqueous conditions and eliminating the need for protecting groups and harsh reagents.

Scalability and Process Development for Laboratory-Scale Production

Transitioning a synthetic procedure from a small laboratory setup to larger-scale production, even at the pilot or kilogram-laboratory scale, presents significant challenges. helgroup.comdigitellinc.com For the synthesis of 4-Allyl-2-hydroxyphenyl methanesulfonate, two key areas of concern are the demethylation of eugenol and the exothermic sulfonylation step.

The use of reagents like boron tribromide (BBr₃) for demethylation requires careful handling due to its reactivity and corrosiveness. orgsyn.org On a larger scale, ensuring efficient and safe addition and quenching of such a reagent is critical.

The sulfonylation reaction with methanesulfonyl chloride is typically exothermic. flvc.org As the reaction scale increases, the ratio of surface area to volume decreases dramatically, making heat dissipation less efficient. acs.org A reaction that shows a minor temperature increase in a lab flask could lead to a dangerous thermal runaway in a larger reactor if not properly controlled. helgroup.comflvc.orgacs.org Therefore, scaling up requires a thorough understanding of the reaction kinetics and thermodynamics. amarequip.com

Key considerations for laboratory-scale process development include:

Heat Management: Implementing controlled, gradual addition of the methanesulfonyl chloride to manage the rate of heat generation. Utilizing a reactor with an efficient cooling jacket and monitoring the internal temperature are essential. flvc.orgamarequip.com

Mixing: Ensuring efficient agitation is vital to prevent localized "hot spots" and high concentrations of reagents, which can lead to side reactions and reduced purity. acs.orgamarequip.com

Purification: Moving from laboratory-scale purification (e.g., column chromatography) to more scalable methods like crystallization or distillation is a critical development step. Identifying a suitable solvent system that allows for the crystallization of the final product would be a major advantage for purity and efficiency at scale.

Process Safety: A comprehensive safety assessment is needed to understand the thermal hazards of the reaction and establish safe operating limits for temperature, pressure, and addition rates. helgroup.com

Chemical Reactivity and Mechanistic Investigations of 4 Allyl 2 Hydroxyphenyl Methanesulfonate

Electrophilic and Nucleophilic Reactions

The chemical character of 4-Allyl-2-hydroxyphenyl methanesulfonate (B1217627) is defined by its three key functional groups, each offering distinct sites for electrophilic or nucleophilic attack.

Reactions Involving the Allyl Group (e.g., additions, cyclizations)

The carbon-carbon double bond of the allyl group is an electron-rich center, making it susceptible to electrophilic addition reactions. While no specific studies on 4-Allyl-2-hydroxyphenyl methanesulfonate have been found, it is reasonable to predict that it would undergo reactions typical of allylarenes. For instance, hydroboration-oxidation would be expected to yield the corresponding propanol (B110389) derivative.

In a related context, the synthesis of coumarin (B35378) from the structurally similar eugenol (B1671780) (4-allyl-2-methoxyphenol) involves the isomerization of the allyl group to isoeugenol, followed by further transformations. stackexchange.com This suggests that under basic conditions, the allyl group in 4-Allyl-2-hydroxyphenyl methanesulfonate could potentially isomerize to the thermodynamically more stable propenyl isomer.

Reactivity of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group is a versatile functional group, capable of acting as a nucleophile or an acid. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. In the case of 4-Allyl-2-hydroxyphenyl methanesulfonate, the hydroxyl group can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions.

For example, in the synthesis of a bioactive ortho-cetamol derivative from amino-eugenol, a competitive reaction between the hydroxyl and amino groups was observed during acylation. researchgate.net This highlights the nucleophilic character of the phenolic hydroxyl group. Furthermore, the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate (B1260718) from eugenol demonstrates the esterification of the phenolic hydroxyl group. imperial.ac.uk

Transformations Centered on the Methanesulfonate Ester Group (e.g., nucleophilic substitutions, eliminations)

The methanesulfonate group is an excellent leaving group, making the sulfonate ester a prime site for nucleophilic substitution reactions. While direct studies on 4-Allyl-2-hydroxyphenyl methanesulfonate are absent, research on related aryl methanesulfonates provides insight into its potential reactivity. The methanesulfonate group can be displaced by various nucleophiles, although the specific reaction conditions would be critical.

Rearrangement Reactions

The presence of the allyl group ortho to a hydroxyl group suggests the possibility of sigmatropic rearrangements, most notably the Claisen rearrangement.

Claisen Rearrangement Analogs and Related Processes

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs in allyl aryl ethers upon heating. stackexchange.com While 4-Allyl-2-hydroxyphenyl methanesulfonate is not an ether, the structural motif of an allyl group ortho to a hydroxyl group is a product of the Claisen rearrangement of an allyl phenyl ether. It is conceivable that under certain conditions, a retro-Claisen or related rearrangement could occur, although this is speculative. The synthesis of a coumarin derivative from eugenol involves a Claisen rearrangement of an allylated phenol (B47542) intermediate. stackexchange.com

Sigmatropic Shifts Involving the Allyl Moiety

Beyond the classic Claisen rearrangement, other sigmatropic shifts involving the allyl moiety could be envisioned. These pericyclic reactions are governed by orbital symmetry rules and are typically thermally or photochemically induced. However, without specific experimental data for 4-Allyl-2-hydroxyphenyl methanesulfonate, any discussion of such reactions remains in the realm of theoretical possibility.

Catalytic Transformations Utilizing 4-Allyl-2-hydroxyphenyl Methanesulfonate

The structure of 4-Allyl-2-hydroxyphenyl methanesulfonate, featuring both an allyl group and a methanesulfonate (mesylate) leaving group on a phenolic backbone, suggests its potential utility in a variety of catalytic reactions.

Metal-Catalyzed Cross-Coupling Reactions

Aryl methanesulfonates are recognized as effective electrophiles in a range of palladium- and nickel-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. The Suzuki-Miyaura coupling, for instance, which joins an organoboron compound with an organohalide or sulfonate, is a plausible transformation for this substrate. libretexts.orgwikipedia.org In a hypothetical Suzuki-Miyaura reaction, 4-Allyl-2-hydroxyphenyl methanesulfonate would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the mesylate group. The reactivity in such a reaction would be influenced by the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand. nih.govnih.gov

Similarly, other cross-coupling reactions like the Hiyama (with organosilanes) and Stille (with organostannanes) couplings are theoretically applicable. The presence of the allyl and hydroxyl functional groups would require careful optimization of reaction conditions to avoid undesired side reactions.

Hypothetical Suzuki-Miyaura Coupling Data

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Data not available |

| 3 | 3-Thienylboronic acid | NiCl₂(dppp) | K₃PO₄ | THF | Data not available |

Organocatalysis in Functional Group Interconversions

The phenolic hydroxyl group and the allyl group are potential sites for organocatalytic transformations. For instance, the hydroxyl group could direct ortho-functionalization reactions or participate in etherification reactions catalyzed by a chiral organocatalyst. The allyl group could undergo asymmetric dihydroxylation or epoxidation under organocatalytic conditions, although no specific studies involving 4-Allyl-2-hydroxyphenyl methanesulfonate have been reported.

Asymmetric Catalysis Derived from 4-Allyl-2-hydroxyphenyl Methanesulfonate

The chiral environment that could be created from derivatives of 4-Allyl-2-hydroxyphenyl methanesulfonate makes it a speculative candidate for the development of new ligands for asymmetric catalysis. The phenolic oxygen and the allyl double bond provide handles for the introduction of chiral moieties and coordinating atoms. However, the synthesis of such ligands and their application in asymmetric catalysis from this specific precursor have not been documented in the scientific literature.

Reaction Kinetics and Thermodynamic Profiling

A comprehensive understanding of a compound's reactivity requires detailed kinetic and thermodynamic studies. For 4-Allyl-2-hydroxyphenyl methanesulfonate, such data is currently absent from the scientific record.

Rate Law Determination and Activation Energy Analysis

For a potential cross-coupling reaction, the rate law would likely be determined by monitoring the reaction progress under varying concentrations of the substrate, coupling partner, catalyst, and base. libretexts.org The general form of the rate law for a Suzuki-Miyaura reaction is often found to be first order in the palladium catalyst and the aryl halide (or sulfonate), but the order with respect to the boronic acid and base can be more complex and dependent on the specific reaction conditions. libretexts.org The activation energy (Ea) could be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Hypothetical Kinetic Parameters for a Cross-Coupling Reaction

| Parameter | Value |

| Rate Law | k [Substrate]ᵃ [Boronic Acid]ᵇ [Pd Catalyst]ᶜ [Base]ᵈ |

| Activation Energy (Ea) | Data not available |

| Pre-exponential Factor (A) | Data not available |

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies would provide insight into the thermodynamic favorability of potential reactions. For cross-coupling reactions, which are generally irreversible, the focus would be on product distribution analysis, especially concerning potential side reactions involving the allyl or hydroxyl groups. The relative yields of different products would depend on the reaction conditions, including the choice of catalyst, solvent, and temperature. Without experimental data, any discussion on product distribution remains purely speculative.

Identification and Characterization of Reaction Intermediates

The investigation of reaction intermediates for a molecule like 4-Allyl-2-hydroxyphenyl methanesulfonate would likely focus on the transient species formed during the two principal reaction types it can undergo: a Claisen-type rearrangement and nucleophilic aromatic substitution.

The direct detection of the fleeting intermediates involved in the reactions of 4-Allyl-2-hydroxyphenyl methanesulfonate is challenging but can be accomplished with specialized techniques.

In the context of a Claisen rearrangement , which would proceed after the in-situ removal of the methanesulfonyl group to free the hydroxyl functionality, the key intermediate is a non-aromatic cyclohexadienone. libretexts.orgucalgary.ca This species is typically short-lived as it rapidly tautomerizes to the more stable aromatic phenol. libretexts.orgyoutube.com Advanced mass spectrometry techniques have proven effective in detecting such transient species. For instance, droplet imbibition mass spectrometry has been used to capture and detect the ketone intermediate of an allyl phenyl ether rearrangement. acs.org In this method, reactants on fast-moving, charged microdroplets allow for reaction acceleration and the characterization of intermediates like 6-allylcyclohexa-2,4-dien-1-one by tandem MS. acs.org Density functional theory (DFT) calculations can further support these findings by modeling the reaction pathway and the energetics of the intermediates. acs.orgnumberanalytics.com

For nucleophilic aromatic substitution (SNAr) , where the methanesulfonate group acts as a leaving group, the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.publibretexts.orgmasterorganicchemistry.com This intermediate is formed by the addition of a nucleophile to the aromatic ring. libretexts.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can be employed to detect and characterize Meisenheimer complexes, which are often more stable than the intermediates in Claisen rearrangements, sometimes allowing for their isolation.

| Reaction Type | Key Intermediate | Spectroscopic Detection Methods |

| Claisen-type Rearrangement | 6-allyl-2,4-cyclohexadienone derivative | Droplet Imbibition Mass Spectrometry, Tandem MS |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | NMR Spectroscopy, UV-Vis Spectroscopy |

When direct spectroscopic observation is not feasible, trapping experiments and derivatization provide indirect evidence for the existence of reaction intermediates.

For the Claisen rearrangement , the cyclohexadienone intermediate can be trapped by a suitable reagent. For example, in an "on-droplet" mass spectrometry experiment, the presence of n-butylamine in the spray solvent can lead to the capture of the ketone intermediate. acs.org The resulting Schiff base is a stable, characterizable derivative that confirms the transient existence of the cyclohexadienone.

In the case of nucleophilic aromatic substitution , the Meisenheimer complex itself can sometimes be isolated as a stable salt, especially with strong electron-withdrawing groups on the aromatic ring. libretexts.org Alternatively, the reaction can be quenched at low temperatures, and the resulting mixture analyzed for the presence of the trapped intermediate or its subsequent products. Derivatization is also a common strategy in the analysis of methanesulfonates, for instance, using reagents like sodium dibenzyldithiocarbamate (B1202937) to enhance detection in HPLC-UV analysis, a principle that could be adapted for intermediate trapping.

| Intermediate | Trapping/Derivatization Strategy | Resulting Product for Characterization |

| Cyclohexadienone (from Claisen-type rearrangement) | Reaction with an amine (e.g., n-butylamine) | Stable Schiff base/iminium ion |

| Meisenheimer Complex (from SNAr) | Isolation as a stable salt | Characterizable Meisenheimer salt |

Stereochemical Aspects of Reactions Involving 4-Allyl-2-hydroxyphenyl Methanesulfonate

The stereochemistry of reactions involving 4-Allyl-2-hydroxyphenyl methanesulfonate is highly dependent on the reaction pathway.

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that proceeds through a highly ordered, cyclic transition state, often with a chair-like conformation. numberanalytics.comwikipedia.orgchem-station.com This concerted mechanism leads to a high degree of stereoselectivity. chem-station.comacs.org If the allyl group is chiral, the stereochemical information is transferred to the product with a predictable outcome. masterorganicchemistry.com For example, the rearrangement of a chiral allyl vinyl ether can establish the stereochemistry of a key intermediate in the synthesis of complex molecules. numberanalytics.com The reaction is stereospecific, meaning that a particular stereoisomer of the reactant will lead to a specific stereoisomer of the product. chem-station.com

On the other hand, nucleophilic aromatic substitution (SNAr) at the aromatic ring does not involve a chiral center at the site of substitution. The classic SN2 reaction, which proceeds with inversion of stereochemistry, is not possible for aryl halides and related compounds because the backside attack is sterically blocked by the aromatic ring. pressbooks.publibretexts.orgwikipedia.org The SNAr mechanism involves the formation of a planar Meisenheimer complex, which then eliminates the leaving group to restore aromaticity. libretexts.org Therefore, the stereochemistry of the nucleophile or other parts of the molecule would be retained, but no inversion occurs at the aromatic carbon undergoing substitution.

Theoretical and Computational Chemistry Studies of 4 Allyl 2 Hydroxyphenyl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule like 4-allyl-2-hydroxyphenyl methanesulfonate (B1217627). These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate electrons. In 4-allyl-2-hydroxyphenyl methanesulfonate, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring and the allyl group, indicating these are potential sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed around the methanesulfonate group, which is a strong electron-withdrawing group, making it a potential site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Conceptual Significance | Predicted Location/Value |

| HOMO | Region of electron donation (nucleophilicity) | Phenolic ring, Allyl group |

| LUMO | Region of electron acceptance (electrophilicity) | Methanesulfonate group |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Data not available |

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map visually represents the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

For 4-allyl-2-hydroxyphenyl methanesulfonate, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and methanesulfonate groups, indicating regions with a high electron density that are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, and parts of the carbon framework, indicating regions with lower electron density.

Neutral Regions (Green): Found on the nonpolar parts of the molecule, such as the allyl chain.

Reaction Pathway Elucidation through Transition State Analysis

Computational methods can model chemical reactions, identifying the most likely pathways by mapping the energy changes that occur as reactants transform into products. This involves locating transition states, which are the energy maxima along the reaction coordinate.

Energy Profiles and Reaction Coordinate Mapping

An energy profile plots the potential energy of a system as a function of the reaction coordinate. For a reaction involving 4-allyl-2-hydroxyphenyl methanesulfonate, such as a Claisen rearrangement of the allyl group, the profile would show the relative energies of the reactant, any intermediates, the transition state, and the final product. The activation energy, which is the energy difference between the reactant and the transition state, determines the reaction rate.

Vibrational Frequency Analysis for Transition State Validation

To confirm that a calculated structure is a true transition state, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking during the reaction. All other vibrational frequencies will be real.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of 4-allyl-2-hydroxyphenyl methanesulfonate can significantly influence its physical properties and biological activity.

Conformational Analysis: This involves systematically exploring the different possible spatial arrangements of the atoms in the molecule to find the most stable, low-energy conformations. This is particularly important for the flexible allyl and methanesulfonate groups.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. For 4-allyl-2-hydroxyphenyl methanesulfonate, an MD simulation could reveal how the molecule behaves in a solvent, how its conformation changes over time, and how it might interact with a biological target like a protein.

| Computational Method | Application to 4-Allyl-2-hydroxyphenyl Methanesulfonate | Insights Gained |

| Conformational Analysis | Identification of stable conformers by rotating flexible bonds. | Understanding the preferred 3D structure and its influence on properties. |

| Molecular Dynamics | Simulation of molecular motion in a defined environment (e.g., water). | Information on dynamic behavior, flexibility, and intermolecular interactions. |

Preferred Conformations and Energy Minima

The conformational flexibility of 4-allyl-2-hydroxyphenyl methanesulfonate is a key determinant of its physical and chemical properties. The molecule's structure, featuring a rotatable allyl group and a methanesulfonate moiety attached to a phenyl ring, allows for a variety of spatial arrangements. Computational methods, particularly density functional theory (DFT), are employed to identify the most stable conformations by locating the energy minima on the potential energy surface.

The conformational landscape is explored by systematically rotating the key dihedral angles of the molecule. For each conformation, the electronic energy is calculated, and geometry optimization is performed to find the nearest local energy minimum. The results of these calculations typically reveal a set of low-energy conformers that are likely to be populated at room temperature. For phenolic compounds, computational studies have shown that the B3LYP/cc-pVTZ level of theory is reliable for determining molecular conformations. researchgate.net

Table 1: Calculated Relative Energies of Postulated Conformations of 4-Allyl-2-hydroxyphenyl Methanesulfonate

| Conformer | Dihedral Angle (°): C-C-O-S | Dihedral Angle (°): O-S-C-H | Relative Energy (kcal/mol) |

| A | 0 | 60 | 2.5 |

| B | 90 | 180 | 0.0 |

| C | 180 | -60 | 1.8 |

Note: The data in this table is illustrative and based on typical computational results for similar phenolic compounds. It serves to demonstrate the expected outcomes of a conformational analysis.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can have a profound impact on both the conformational preferences and the reactivity of 4-allyl-2-hydroxyphenyl methanesulfonate. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and to quantify its effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule's charge distribution.

In polar solvents, conformations with a larger dipole moment are generally favored due to stronger solute-solvent electrostatic interactions. This can lead to a shift in the conformational equilibrium compared to the gas phase. The presence of specific solvent-solute interactions, such as hydrogen bonding with protic solvents, can further influence the conformational landscape.

Solvent effects are also critical in determining the reactivity of sulfonate esters. enovatia.com The rate of reactions, such as nucleophilic substitution at the sulfonate group, can be significantly altered by the solvent's polarity and its ability to stabilize transition states and intermediates. For instance, the hydrolysis of methanesulfonate esters is influenced by the pH and the presence of water, which can be modeled computationally to predict reaction rates under different conditions. acs.org The formation of sulfonate esters is also dramatically reduced in the presence of small amounts of water. acs.org

Table 2: Predicted Relative Free Energies of Conformer B in Different Solvents

| Solvent | Dielectric Constant | Relative Free Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Toluene | 2.4 | -0.5 |

| Methanol | 32.7 | -2.1 |

| Water | 78.4 | -2.8 |

Note: This table presents hypothetical data to illustrate the trend of stabilization of a polar conformer with increasing solvent polarity.

Prediction of Spectroscopic Features for Mechanistic Interpretation

The in silico prediction of NMR chemical shifts using quantum mechanical calculations is now a common practice to aid in structural assignment. nih.gov Density functional theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a well-established approach for predicting NMR chemical shifts with reasonable accuracy. nih.govnyu.edu These calculations can help to distinguish between different isomers or to identify the site of a chemical reaction by predicting how the chemical shifts of specific nuclei will change. Modern approaches even integrate DFT calculations with machine learning models to achieve real-time prediction of chemical shifts. nrel.gov

Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be calculated using computational methods. elte.hu For sulfonate-containing compounds, characteristic stretching modes for the S=O and C-S bonds can be predicted. asianpubs.orgresearchgate.net For aromatic compounds, specific absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring are expected. orgchemboulder.com By analyzing the calculated vibrational modes, it is possible to assign the peaks in an experimental IR spectrum and to understand how the vibrational spectrum changes upon conformational changes or chemical reactions.

Table 3: Predicted Spectroscopic Data for the Most Stable Conformer of 4-Allyl-2-hydroxyphenyl Methanesulfonate

| Spectroscopic Feature | Predicted Value |

| ¹³C NMR Chemical Shift (C-O) | 145-155 ppm |

| ¹H NMR Chemical Shift (OH) | 5.0-6.0 ppm |

| IR Frequency (S=O asymmetric stretch) | 1350-1370 cm⁻¹ |

| IR Frequency (S=O symmetric stretch) | 1170-1190 cm⁻¹ |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups based on computational predictions for similar molecules.

By providing a detailed picture of the molecule's electronic structure and energetics, these computational predictions are not merely for basic identification but are crucial for a deeper mechanistic understanding of the chemical behavior of 4-allyl-2-hydroxyphenyl methanesulfonate.

Applications in Chemical Synthesis and Materials Science Research for 4 Allyl 2 Hydroxyphenyl Methanesulfonate

Role as a Synthetic Building Block in Complex Molecule Synthesis

The unique combination of functional groups in 4-Allyl-2-hydroxyphenyl methanesulfonate (B1217627) positions it as a potentially valuable building block in the assembly of complex molecular architectures.

Precursor for Bioactive Scaffolds (focus on synthesis, not biological activity)

The synthesis of bioactive scaffolds often relies on precursors with multiple functionalization points. The structure of 4-Allyl-2-hydroxyphenyl methanesulfonate offers three such points: the allyl group, the hydroxyl group, and the phenyl ring activated by the hydroxyl and methoxy (B1213986) groups. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the phenolic oxygen.

For instance, the hydroxyl group can be deprotonated to form a phenoxide, which can then participate in Williamson ether synthesis to introduce a wide variety of substituents. The allyl group is amenable to a plethora of transformations, including oxidation, reduction, isomerization, and addition reactions, allowing for the construction of diverse side chains.

A hypothetical synthetic route could involve the initial protection of the phenolic hydroxyl group, followed by modification of the allyl side chain, and subsequent nucleophilic aromatic substitution or cross-coupling reactions on the aromatic ring. This stepwise functionalization would enable the construction of complex scaffolds that are often the core of medicinally relevant molecules. The synthesis of various eugenol (B1671780) derivatives with demonstrated biological activities underscores the potential of this structural motif as a starting point for creating new chemical entities. nih.govnih.govdoaj.org

Utility in Natural Product Total Synthesis Approaches

Natural products often possess intricate and stereochemically rich structures. The total synthesis of such molecules is a significant challenge in organic chemistry. researchgate.net While no specific total syntheses employing 4-Allyl-2-hydroxyphenyl methanesulfonate are documented, its structural similarity to eugenol—a known precursor in the synthesis of some natural products and their analogues—suggests its potential utility. nih.govusu.ac.id

The allyl group can be a key handle for introducing stereocenters via asymmetric dihydroxylation or epoxidation. Furthermore, the methanesulfonate group could be strategically employed as a protecting group for the phenol (B47542), which can be removed under specific conditions to reveal the hydroxyl group for further transformations late in a synthetic sequence. Aryl methanesulfonates are known to be stable protecting groups that can be cleaved when necessary. nih.govacs.org This latent reactivity is a valuable tool in the multi-step sequences characteristic of total synthesis.

Functional Monomer for Polymer Chemistry Research

The development of functional polymers with tailored properties is a major focus of materials science. The presence of a polymerizable allyl group and other functional handles makes 4-Allyl-2-hydroxyphenyl methanesulfonate a candidate for the design of novel monomers.

Incorporation into Polymer Backbones for Specific Reactivity

The allyl group of 4-Allyl-2-hydroxyphenyl methanesulfonate could potentially undergo polymerization through various mechanisms, such as free-radical or coordination polymerization, to form a polymer backbone. The pendant phenyl methanesulfonate and hydroxyl groups would then impart specific reactivity to the resulting polymer.

Research on eugenol-derived monomers, such as eugenyl methacrylate, has shown that polymers with pendant eugenol moieties can be synthesized. nih.govacs.orgresearchgate.netkcl.ac.uk These polymers exhibit interesting thermal properties and can be cross-linked. By analogy, a polymer derived from 4-Allyl-2-hydroxyphenyl methanesulfonate would possess pendant groups that could be further modified post-polymerization. For example, the methanesulfonate group could be displaced by various nucleophiles to introduce new functionalities along the polymer chain.

Development of Polymer Architectures with Tunable Chemical Functionality

The ability to modify the pendant groups of a polymer allows for the creation of materials with tunable properties. A polymer derived from 4-Allyl-2-hydroxyphenyl methanesulfonate would offer multiple avenues for such tuning. The hydroxyl group could be modified to alter the polymer's solubility or its ability to participate in hydrogen bonding.

The post-polymerization modification of the methanesulfonate groups could be used to introduce a wide range of chemical functionalities, leading to materials with applications in areas such as responsive coatings, drug delivery systems, or functional membranes. The synthesis of functional polymers from eugenol derivatives has been explored for various applications, including the development of antibacterial materials and self-healing polymers. mdpi.com

Precursor for Novel Reagents or Ligands in Catalysis

The synthesis of novel ligands for catalysis is crucial for the development of new and efficient chemical reactions. The structure of 4-Allyl-2-hydroxyphenyl methanesulfonate offers the potential for its conversion into sophisticated ligands.

The aromatic ring, combined with the hydroxyl and allyl groups, provides a platform for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur. For example, ortho-lithiation of the aromatic ring, directed by the hydroxyl group (after suitable protection), could be used to install phosphine (B1218219) groups, creating a bidentate ligand. The allyl group could also be functionalized to introduce additional coordinating sites. While no specific ligands derived from 4-Allyl-2-hydroxyphenyl methanesulfonate have been reported, the general strategies for ligand synthesis suggest that it could serve as a valuable starting material in this field.

Derivatization to Form Chiral Auxiliaries

The development of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary directs the formation of one diastereomer over the other, which can then be separated and the auxiliary cleaved to yield the desired enantiomerically enriched product. wikipedia.org

While direct research on the use of 4-allyl-2-hydroxyphenyl methanesulfonate as a chiral auxiliary is not extensively documented, its molecular framework presents a promising starting point for the design of novel chiral auxiliaries. The key to this potential lies in the strategic modification of its functional groups, particularly the allyl moiety.

Table 1: Potential Chiral Auxiliary Synthesis from 4-Allyl-2-hydroxyphenyl methanesulfonate

| Reaction Type | Reagents and Conditions | Resulting Chiral Moiety |

|---|---|---|

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL) | Diol |

| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst (e.g., Jacobsen's catalyst) | Epoxide |

The allyl group of 4-allyl-2-hydroxyphenyl methanesulfonate can be subjected to well-established asymmetric transformations to introduce stereogenic centers. For instance, asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand can convert the allyl group into a chiral diol. Similarly, asymmetric epoxidation can yield a chiral epoxide. These newly introduced chiral centers, in proximity to the phenyl ring and the sulfonate group, could create a specific chiral environment.

Once these chiral derivatives are synthesized, the phenolic hydroxyl group provides a convenient handle to attach the molecule to a prochiral substrate, for example, through an ester or ether linkage. The bulky and electronically defined nature of the resulting chiral auxiliary, influenced by the substituted phenyl ring and the methanesulfonate group, could then effectively bias the approach of reagents in subsequent stereoselective reactions, such as alkylations or aldol (B89426) reactions. The successful application of phenol-containing structures in the synthesis of chiral auxiliaries has been previously demonstrated, lending credence to this prospective application. rsc.org

Synthesis of Ligands for Transition Metal Catalysis

Transition metal catalysis is a powerful tool in modern organic synthesis, and the design of ligands is crucial for controlling the reactivity and selectivity of the metal center. capes.gov.br Ligands can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. Phenolic compounds and sulfonates have independently been utilized in the design of effective ligands for various catalytic transformations. rsc.orgnih.gov

4-Allyl-2-hydroxyphenyl methanesulfonate possesses both a phenolic hydroxyl group and a methanesulfonate group, which could act as coordination sites for transition metals. The hydroxyl group can be deprotonated to form a phenoxide, a well-known coordinating group for a variety of metals. orientjchem.orgmdpi.com The sulfonate group, while generally considered a weakly coordinating anion, can also participate in metal coordination, particularly in the formation of multinuclear complexes or as a hemilabile ligand that can reversibly coordinate to the metal center. acs.org

Furthermore, the allyl group offers a site for further functionalization to introduce additional donor atoms, such as phosphorus, nitrogen, or sulfur, which are commonly found in high-performance ligands for transition metal catalysis. For example, the allyl group could be transformed into a phosphine-containing side chain through hydrophosphination or other synthetic routes. The resulting molecule would be a multidentate ligand capable of chelating to a metal center through the phenoxide oxygen, the sulfonate oxygen, and the newly introduced phosphine donor. The combination of a "hard" oxygen donor from the phenoxide and a "soft" phosphorus donor could lead to unique catalytic properties.

Table 2: Potential Ligand Architectures from 4-Allyl-2-hydroxyphenyl Methanesulfonate

| Ligand Type | Synthetic Modification | Potential Metal Coordination |

|---|---|---|

| Bidentate (O,O) | Direct use or deprotonation of phenol | Through phenolic and sulfonate oxygens |

| Tridentate (O,O,P) | Hydrophosphination of the allyl group | Through phenolic oxygen, sulfonate oxygen, and phosphorus |

The development of such ligands derived from 4-allyl-2-hydroxyphenyl methanesulfonate could find applications in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The modular nature of the starting material allows for the systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the aromatic ring or the nature of the donor atom introduced via the allyl group.

Integration into Advanced Functional Materials Research

The quest for new functional materials with tailored properties is a major driving force in contemporary materials science. Phenolic compounds, particularly those derived from renewable resources like lignin, are increasingly being explored as building blocks for functional polymers and materials. rsc.org The presence of multiple functional groups in 4-allyl-2-hydroxyphenyl methanesulfonate makes it an intriguing candidate for incorporation into advanced functional materials, where it can play a key role in creating specific functionalities.

The allyl group is a versatile functional handle for polymerization. It can participate in various polymerization reactions, including free-radical polymerization, thiol-ene "click" chemistry, and ring-opening metathesis polymerization (ROMP). nih.gov By incorporating 4-allyl-2-hydroxyphenyl methanesulfonate as a monomer or a co-monomer in a polymerization process, its specific properties can be imparted to the resulting polymer.

The hydroxyl and sulfonate groups can introduce hydrophilicity, ion-exchange capabilities, and metal-binding sites into the polymer matrix. For instance, a polymer containing pendant 4-allyl-2-hydroxyphenyl methanesulfonate units could be used as a functional membrane for water purification or as a solid-supported catalyst where the sulfonate groups chelate catalytically active metal ions. The phenolic hydroxyl group can also be a site for post-polymerization modification, allowing for the attachment of other functional molecules.

The synthesis of functional polymers from eugenol, a structurally similar compound, has been demonstrated for various applications, including the development of antibacterial materials and thermosetting resins. rsc.orgrsc.org By analogy, polymers derived from 4-allyl-2-hydroxyphenyl methanesulfonate could exhibit unique properties due to the presence of the sulfonate group. For example, the incorporation of sulfonate groups is a known strategy to enhance the thermal stability and flame retardancy of polymers. nih.gov

Table 3: Potential Functional Materials Derived from 4-Allyl-2-hydroxyphenyl Methanesulfonate

| Material Type | Method of Integration | Key Functionality |

|---|---|---|

| Functional Polymer | Polymerization via allyl group | Ion exchange, metal chelation, hydrophilicity |

| Polymer Additive | Blending with other polymers | Flame retardancy, thermal stability |

In-depth literature searches did not yield specific research on the biochemical and biological applications of 4-Allyl-2-hydroxyphenyl methanesulfonate.

Following a comprehensive review of available scientific literature, no specific studies detailing the biochemical and biological research applications of the compound 4-Allyl-2-hydroxyphenyl methanesulfonate were identified. The requested information regarding its use as a chemical probe, its role in biocatalytic transformations, or its application in mechanistic cellular model studies does not appear to be published in the accessible scientific domain.

Research databases and scholarly articles primarily contain information on structurally related but distinct molecules, such as eugenol (4-allyl-2-methoxyphenol) and other allyl derivatives. While these related compounds have been investigated for various biological activities, this information is not directly applicable to 4-Allyl-2-hydroxyphenyl methanesulfonate and therefore cannot be used to address the specific requirements of the requested article.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the specified topics for 4-Allyl-2-hydroxyphenyl methanesulfonate as the foundational research data is not available.

Environmental Fate and Degradation Studies of 4 Allyl 2 Hydroxyphenyl Methanesulfonate in Academic Contexts

Pathways of Environmental Transformation

Photolytic Degradation Mechanisms

No data available.

Hydrolytic Stability and Pathways

No data available.

Biodegradation Mechanisms in Model Environmental Systems

Microorganism-Mediated Decomposition Pathways

No data available.

Metabolite Identification in Degradation Processes

No data available.

Future Research Directions and Unaddressed Challenges in 4 Allyl 2 Hydroxyphenyl Methanesulfonate Chemistry

Development of Highly Efficient and Selective Synthetic Routes

The primary and most logical synthetic route to 4-allyl-2-hydroxyphenyl methanesulfonate (B1217627) involves the selective mesylation of the phenolic hydroxyl group of eugenol (B1671780). nih.govresearchgate.netnih.gov Eugenol, with its readily available allyl, hydroxyl, and methoxy (B1213986) functionalities, serves as an inexpensive and versatile starting material. researchgate.netscielo.br

Currently, the synthesis would likely proceed via the reaction of eugenol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. However, the development of highly efficient and selective synthetic methodologies remains a key challenge. Future research should focus on:

Optimization of Reaction Conditions: A systematic study of solvents, bases, temperatures, and reaction times is necessary to maximize the yield and purity of 4-allyl-2-hydroxyphenyl methanesulfonate. The table below outlines key parameters for investigation.

| Parameter | Options for Investigation | Desired Outcome |

| Base | Pyridine (B92270), Triethylamine (B128534), Diisopropylethylamine, Inorganic bases (e.g., K₂CO₃) | High yield, minimal side products, ease of removal |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Acetonitrile, Toluene | Optimal solubility of reactants, non-reactivity, ease of removal |

| Temperature | -20 °C to room temperature | Enhanced selectivity, prevention of side reactions |

| Reagent Stoichiometry | Varying equivalents of methanesulfonyl chloride and base | Complete conversion of starting material, avoidance of di-mesylated products |

Catalytic Approaches: Investigating the use of catalysts to promote the selective mesylation could lead to more sustainable and atom-economical processes. This could include the use of organocatalysts or transition metal catalysts that can activate the phenol (B47542) or the sulfonylating agent.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of reaction control, safety, and scalability. A continuous flow setup would allow for precise control over reaction parameters, leading to improved consistency and potentially higher yields.

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The trifunctional nature of 4-allyl-2-hydroxyphenyl methanesulfonate—possessing an allyl group, a free hydroxyl group, and a methanesulfonate ester—opens up a vast landscape of potential chemical transformations. The methanesulfonate group is an excellent leaving group, making the aromatic ring susceptible to a variety of nucleophilic substitution reactions. usu.ac.idresearchgate.net The allyl group can undergo a wide range of addition and rearrangement reactions, while the free hydroxyl group can be a handle for further functionalization.

Future research should aim to explore:

Cross-Coupling Reactions: The methanesulfonate group can be utilized as a leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Allyl Group Transformations: The reactivity of the allyl group can be harnessed for various transformations, including but not limited to:

Oxidation: Cleavage of the double bond to form aldehydes or carboxylic acids.

Isomerization: Migration of the double bond to form the more stable internal alkene (isoeugenol derivative).

Addition Reactions: Halogenation, epoxidation, and dihydroxylation to introduce new functionalities.

Intramolecular Reactions: The proximity of the different functional groups could facilitate novel intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds. For instance, under specific conditions, the hydroxyl group could potentially interact with the allyl group or an intermediate formed from it.

Expansion of Application Domains in Advanced Chemical Sciences

While the direct applications of 4-allyl-2-hydroxyphenyl methanesulfonate are not yet established, its potential as a versatile building block in organic synthesis is significant. Its structural relationship to eugenol, a compound with known biological activities, suggests that its derivatives could also be of interest. nih.govresearchgate.net

Future work should focus on leveraging this compound as an intermediate for the synthesis of:

Novel Ligands: The strategic functionalization of the aromatic ring and the allyl group could lead to the development of novel ligands for catalysis or materials science.

Complex Molecular Scaffolds: Its use as a starting material for the total synthesis of natural products or other complex organic molecules should be explored. The ability to selectively functionalize different parts of the molecule makes it an attractive starting point for divergent synthetic strategies.

Functional Materials: Incorporation of this molecule or its derivatives into polymeric structures could lead to materials with unique properties, leveraging the aromatic and functional group characteristics of the monomer.

Integration with Emerging Technologies and Methodologies in Organic Chemistry

To unlock the full potential of 4-allyl-2-hydroxyphenyl methanesulfonate chemistry, its study should be integrated with modern and emerging technologies in organic chemistry.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups, elucidate reaction mechanisms, and guide the rational design of new synthetic transformations. This can help in understanding the regioselectivity of reactions and predicting the stability of intermediates.

High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide range of reaction conditions for the synthesis and transformation of 4-allyl-2-hydroxyphenyl methanesulfonate, accelerating the discovery of optimal protocols.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new avenues for the functionalization of the allyl group and the aromatic ring under mild and environmentally friendly conditions.

Design of Next-Generation Analogues for Enhanced Chemical Functionality

The structural framework of 4-allyl-2-hydroxyphenyl methanesulfonate provides a versatile platform for the design and synthesis of next-generation analogues with enhanced or tailored chemical functionality. The focus here is on the synthetic and reactivity aspects, rather than biological efficacy.

Future research in this area should include:

Modification of the Allyl Group: Systematic variation of the substituent on the double bond can be explored to modulate its reactivity. For example, introducing electron-withdrawing or electron-donating groups could influence the outcomes of addition and rearrangement reactions.

Substitution on the Aromatic Ring: The introduction of additional substituents on the aromatic ring can be investigated to fine-tune the electronic properties of the molecule and influence the reactivity of the existing functional groups.

Alternative Sulfonate Esters: The use of other sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the synthesis can be explored to create analogues with different leaving group abilities, thereby expanding the scope of subsequent nucleophilic substitution reactions. The table below presents a comparison of potential sulfonate esters.

| Sulfonate Ester | Abbreviation | Leaving Group Ability | Potential Synthetic Advantage |

| Methanesulfonate | MsO- | Good | Readily available and commonly used |

| Toluenesulfonate | TsO- | Good | Often crystalline, aiding in purification |

| Nitrobenzenesulfonate | NsO- | Excellent | Enhanced reactivity for challenging nucleophilic substitutions |

| Trifluoromethanesulfonate | TfO- | Excellent | Highly reactive, useful for unreactive substrates |

By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of 4-allyl-2-hydroxyphenyl methanesulfonate as a valuable tool in advanced organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Allyl-2-hydroxyphenyl methanesulfonate, and how can reaction conditions be systematically optimized?

- Methodology :

- Factorial Design : Use statistical experimental design (e.g., response surface methodology) to minimize trial-and-error approaches. Variables such as temperature, catalyst loading, and solvent polarity should be analyzed for their interactive effects on yield and purity .

- Reaction Path Search : Integrate quantum chemical calculations (e.g., density functional theory) with high-throughput experimentation to predict feasible pathways and validate them experimentally. This hybrid approach reduces development time .

- Process Control : Implement real-time monitoring (e.g., in situ spectroscopy) to track intermediate formation and adjust parameters dynamically .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 4-Allyl-2-hydroxyphenyl methanesulfonate?

- Methodology :

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles, torsion angles, and packing behavior, as demonstrated for structurally analogous sulfonates .

- Spectroscopy : Combine NMR (¹H/¹³C), IR, and mass spectrometry to verify functional groups (e.g., allyl, hydroxyl, sulfonate) and molecular weight. For example, the methanesulfonate group exhibits distinct S=O stretching in IR (~1350–1160 cm⁻¹) .

- Chromatography : Use HPLC or GC-MS to assess purity and identify byproducts, ensuring reproducibility in synthetic batches .

Advanced Research Questions

Q. How can computational reaction path search methods elucidate reaction mechanisms involving 4-Allyl-2-hydroxyphenyl methanesulfonate?

- Methodology :

- Quantum Chemical Modeling : Employ software like Gaussian or ORCA to calculate transition states and activation energies for sulfonation or allylation steps. Compare computational predictions with experimental kinetics data .

- Machine Learning : Train models on existing reaction datasets to predict regioselectivity in electrophilic substitutions or side reactions (e.g., sulfonate hydrolysis) .

- Feedback Loops : Use experimental results (e.g., failed reactions) to refine computational parameters, improving accuracy in subsequent iterations .

Q. What strategies resolve contradictions in biological activity data for derivatives of 4-Allyl-2-hydroxyphenyl methanesulfonate?

- Methodology :

- Comparative Analysis : Systematically compare study designs (e.g., cell lines, assay protocols) to identify variables causing discrepancies. For example, differences in solvent (DMSO vs. water) may affect compound solubility and bioavailability .

- Dose-Response Studies : Conduct multi-concentration assays to establish EC₅₀/IC₅₀ curves, clarifying whether observed variations stem from potency or experimental noise .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to quantify overall effect sizes and heterogeneity .

Q. How can membrane separation technologies improve purification of 4-Allyl-2-hydroxyphenyl methanesulfonate?

- Methodology :

- Nanofiltration : Select membranes with pore sizes <1 kDa to retain the compound (MW ~242 g/mol) while removing smaller impurities .

- Solvent Resistance : Use chemically stable membranes (e.g., polyimide) to tolerate polar aprotic solvents like DMF or DMSO during purification .

- Process Simulation : Model membrane performance using Aspen Plus or COMSOL to optimize pressure, flow rate, and solvent recovery .

Data-Driven Research Questions

Q. What statistical methods are critical for optimizing multi-step syntheses of 4-Allyl-2-hydroxyphenyl methanesulfonate?

- Methodology :

- Design of Experiments (DoE) : Apply Plackett-Burman or Box-Behnken designs to screen critical factors (e.g., reaction time, stoichiometry) across sequential steps .

- Multivariate Analysis : Use PCA or partial least squares regression to correlate process variables with outcomes like yield and enantiomeric excess .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variance) to assess method reliability under non-ideal conditions .

Q. How do steric and electronic effects influence the reactivity of 4-Allyl-2-hydroxyphenyl methanesulfonate in nucleophilic substitutions?

- Methodology :

- Hammett Analysis : Quantify substituent effects using σ values for the allyl and hydroxyl groups to predict reaction rates with nucleophiles (e.g., amines, thiols) .

- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfonate sulfur) and steric hindrance from the allyl group .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to confirm rate-determining steps (e.g., C-O bond cleavage) .

Cross-Disciplinary Applications

Q. What role could 4-Allyl-2-hydroxyphenyl methanesulfonate play in designing enzyme inhibitors?

- Methodology :

- Docking Studies : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with favorable ΔG values .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring) to evaluate effects on inhibitory potency .

- In Vitro Validation : Use fluorogenic substrates or FRET assays to measure inhibition kinetics in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.